Cas no 202820-58-4 (6,8-Difluoro-2-methylquinoline)

6,8-Difluoro-2-methylquinoline structure
202820-58-4 structure
商品名:6,8-Difluoro-2-methylquinoline
CAS番号:202820-58-4
MF:C10H7F2N
メガワット:179.166089296341
CID:5721107
PubChem ID:22241285

6,8-Difluoro-2-methylquinoline 化学的及び物理的性質

名前と識別子

    • 2-Methyl-6,8-difluoroquinoline
    • UUURKCKHQXFBQP-UHFFFAOYSA-N
    • 202820-58-4
    • 6,8-difluoro-2-methylquinoline
    • SCHEMBL6088636
    • Quinoline, 6,8-difluoro-2-methyl-
    • 6,8-Difluoro-2-methylquinoline
    • インチ: 1S/C10H7F2N/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,1H3
    • InChIKey: UUURKCKHQXFBQP-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC2=CC=C(C)N=C21)F

計算された属性

  • せいみつぶんしりょう: 179.05465555g/mol
  • どういたいしつりょう: 179.05465555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • 密度みつど: 1.266±0.06 g/cm3(Predicted)
  • ふってん: 242.5±35.0 °C(Predicted)
  • 酸性度係数(pKa): 2.09±0.50(Predicted)

6,8-Difluoro-2-methylquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D200200-125mg
6,8-Difluoro-2-methylquinoline
202820-58-4
125mg
$ 120.00 2022-06-05
TRC
D200200-250mg
6,8-Difluoro-2-methylquinoline
202820-58-4
250mg
$ 195.00 2022-06-05

6,8-Difluoro-2-methylquinoline 関連文献

6,8-Difluoro-2-methylquinolineに関する追加情報

6,8-Difluoro-2-methylquinoline: A Comprehensive Overview

The compound 6,8-Difluoro-2-methylquinoline (CAS No. 202820-58-4) is a fluorinated quinoline derivative that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This molecule belongs to the broader class of heterocyclic compounds, which are renowned for their versatile applications in drug discovery and advanced materials. The quinoline framework serves as the core structure, with fluorine atoms strategically positioned at the 6 and 8 positions, and a methyl group attached at the 2 position. This unique substitution pattern imparts distinct chemical and physical properties to the compound.

Recent studies have highlighted the potential of 6,8-Difluoro-2-methylquinoline as a building block for constructing bioactive molecules. Its fluorinated nature enhances its lipophilicity and stability, making it an attractive candidate for drug design. Researchers have explored its role in inhibiting various enzymes associated with cancer and inflammatory diseases. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-proliferative activity against human cancer cell lines, suggesting its potential as an anti-cancer agent.

The synthesis of 6,8-Difluoro-2-methylquinoline involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the quinoline skeleton through a Skraup reaction or a modified Hantzsch dihydropyridine synthesis, followed by selective fluorination at the 6 and 8 positions. The introduction of the methyl group at position 2 is typically achieved through alkylation or acylation reactions. Recent advancements in catalytic fluorination have significantly improved the efficiency and scalability of this process.

In terms of pharmacokinetics, 6,8-Difluoro-2-methylquinoline has shown promising results in preclinical studies. Its ability to penetrate cellular membranes efficiently suggests favorable bioavailability. However, further research is required to fully understand its metabolic pathways and potential toxicity profiles. Collaborative efforts between chemists and pharmacologists are currently underway to optimize its pharmacokinetic properties for therapeutic applications.

Beyond its medicinal applications, 6,8-Difluoro-2-methylquinoline has also found utility in materials science. Its aromaticity and electron-withdrawing fluorine substituents make it a suitable candidate for use in organic electronics. Recent studies have explored its potential as an active layer material in organic photovoltaic devices (OPVs). The compound's ability to absorb visible light efficiently and facilitate charge transport makes it a valuable component in next-generation solar cells.

The environmental impact of 6,8-Difluoro-2-methylquinoline is another area of growing interest. As a synthetic compound with potential industrial applications, understanding its degradation pathways and ecological effects is crucial. Preliminary studies indicate that it undergoes slow degradation under aerobic conditions, raising concerns about its persistence in the environment. Researchers are actively investigating methods to enhance its biodegradability while maintaining its desired functional properties.

In conclusion, 6,8-Difluoro-2-methylquinoline represents a versatile platform for advancing both medicinal and materials-based research. Its unique chemical structure and favorable properties make it a valuable asset in diverse scientific domains. As ongoing studies continue to uncover new applications and optimize its performance, this compound is poised to play an increasingly important role in addressing global challenges in health and energy.

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